molecular formula C8H7NO2S2 B8752256 1-BENZOTHIOPHENE-5-SULFONAMIDE CAS No. 145951-27-5

1-BENZOTHIOPHENE-5-SULFONAMIDE

Cat. No.: B8752256
CAS No.: 145951-27-5
M. Wt: 213.3 g/mol
InChI Key: YLHGJHMEILIGNU-UHFFFAOYSA-N
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Description

1-Benzothiophene-5-sulfonamide is a chemical compound of high interest in medicinal chemistry and drug discovery research. It features a benzothiophene core fused to a sulfonamide functional group, a motif recognized for its diverse biological activities. The sulfonamide group is a key pharmacophore in many therapeutic agents, known to confer inhibitory activity against various enzymes . Researchers will find value in this compound for developing novel bioactive molecules. Benzo[b]thiophene sulfonamide derivatives have demonstrated significant potential as antineoplastic agents. Studies show that these derivatives can exhibit potent cytotoxic activity against a panel of human tumor cell lines, including lymphocytic leukemia (CCRF-CEM), myelocytic leukemia (K-562), colon carcinoma (HT-29), and melanoma (MEL-AC) cells . The mechanism of action for this compound class is associated with the inhibition of a tumor-associated NADH oxidase (tNOX) activity. This inhibition occurs in a redox state-dependent manner and can lead to the generation of reactive oxygen species (ROS), triggering apoptosis in cancer cells . Furthermore, the lipophilic nature of the sulfonamide substituents in these structures has been correlated with increased cytotoxic potency, making them valuable scaffolds for structure-activity relationship (SAR) studies in oncology research . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

145951-27-5

Molecular Formula

C8H7NO2S2

Molecular Weight

213.3 g/mol

IUPAC Name

1-benzothiophene-5-sulfonamide

InChI

InChI=1S/C8H7NO2S2/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-5H,(H2,9,10,11)

InChI Key

YLHGJHMEILIGNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CS2)C=C1S(=O)(=O)N

Origin of Product

United States

The Enduring Importance of the Sulfonamide Functional Group in Modern Drug Discovery

The sulfonamide functional group, characterized by a sulfonyl group linked to an amine, is a cornerstone of medicinal chemistry. wikipedia.org Its journey began with the discovery of sulfa drugs, the first class of synthetic antimicrobial agents, which revolutionized the treatment of bacterial infections. wikipedia.org These early antibacterial sulfonamides function as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. wikipedia.org By mimicking the natural substrate, p-aminobenzoic acid (PABA), these drugs effectively halt bacterial growth. wikipedia.orgnih.gov

Beyond their celebrated history as antibacterials, sulfonamides are recognized for their versatility and are present in a wide array of therapeutic agents. wikipedia.orgresearchgate.net This includes diuretics like hydrochlorothiazide, anticonvulsants such as sultiame, and even some non-steroidal anti-inflammatory drugs (NSAIDs). wikipedia.orgresearchgate.net The chemical properties of the sulfonamide group, such as its ability to form strong hydrogen bonds and its metabolic stability, contribute to its prevalence in drug design. researchgate.netnih.gov The group's rigid structure often results in crystalline compounds, a trait that can be advantageous in the drug development process. wikipedia.org

The Benzothiophene Scaffold: a Privileged Structure in Organic and Medicinal Chemistry

The benzothiophene (B83047) scaffold, a bicyclic system where a benzene (B151609) ring is fused to a thiophene (B33073) ring, is another key player in the realm of organic and medicinal chemistry. rsc.org This heterocyclic aromatic compound is noted for its broad spectrum of biological activities. nih.govbenthamdirect.com The presence of the electron-rich sulfur atom and the planar structure of benzothiophene can enhance its binding affinity to various enzymes and receptors. researchgate.net

Derivatives of benzothiophene have been investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents. rsc.orgnih.govbenthamdirect.com The structural versatility of the benzothiophene core allows for extensive functionalization, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. numberanalytics.com Notable drugs that incorporate the benzothiophene scaffold include the osteoporosis medication raloxifene (B1678788) and the antifungal agent sertaconazole, underscoring its clinical relevance. rsc.orgnumberanalytics.com

Exploring the Intersection: Current Research on 1 Benzothiophene 5 Sulfonamide and Its Analogs

Established Synthetic Pathways for Benzothiophene Sulfonamides

The construction of the benzothiophene sulfonamide scaffold can be achieved through several well-established synthetic routes. These pathways often involve the formation of the benzothiophene core followed by the introduction or modification of the sulfonamide group, or vice versa.

Nucleophilic Acylation and Sulfonylation Reactions

Nucleophilic acylation and sulfonylation are fundamental reactions for the synthesis of 1-benzothiophene sulfonamide derivatives. The direct sulfonation of a pre-formed benzothiophene ring is a common approach. For instance, the sulfonation of benzo[b]thiophene with a mixture of sulfuric acid and acetic anhydride (B1165640) can yield a mixture of sulfonic acid isomers. chemicalbook.com Subsequent conversion of the sulfonic acid to a sulfonyl chloride, followed by reaction with an appropriate amine, furnishes the desired sulfonamide.

A palladium(0)-catalyzed carbonylative coupling of sulfonyl azides with electron-rich heterocycles, such as indoles and pyrroles, provides a mild and convenient route to N-acylsulfonamides. acs.org This reaction proceeds through the in situ generation of a sulfonyl isocyanate, which then undergoes regioselective acylation. acs.org While not directly demonstrated for this compound, this methodology presents a plausible pathway for its synthesis or derivatization.

Furthermore, the reaction of 2-bromothiophene (B119243) with chlorosulfonic acid and phosphorus pentachloride, followed by the addition of ammonia (B1221849), has been used to prepare 5-bromothiophene-2-sulfonamide. nih.gov This intermediate can then undergo further functionalization, such as Suzuki cross-coupling reactions, to introduce various aryl groups. nih.gov

Gewald Synthesis and Related Thiophene (B33073) Annulation Reactions

The Gewald synthesis is a powerful multicomponent reaction for the formation of substituted 2-aminothiophenes. globalresearchonline.nettandfonline.com This reaction typically involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. globalresearchonline.nettandfonline.comimpactfactor.org The resulting 2-aminothiophene can then be further functionalized to introduce a sulfonamide group. For example, a 2-aminothiophene derivative can be reacted with a benzenesulfonyl chloride to yield the corresponding sulfonamide. globalresearchonline.net

While the classical Gewald synthesis leads to thiophenes, modifications and related annulation reactions can be employed to construct the benzothiophene core. For instance, a one-pot, four-component Gewald reaction has been developed for the efficient synthesis of highly substituted 2-aminothiophenes. tandfonline.com These thiophenes can serve as versatile precursors for the construction of more complex benzothiophene systems.

Electrochemical C-H Amidation and Functionalization Strategies

Electrochemical methods offer a green and efficient alternative for the C-H functionalization of heteroarenes, including benzothiophenes. Metal-free electrochemical oxidative dehydrogenative C-H amidation of heteroarenes with N-alkylsulfonamides has been successfully accomplished. nih.govresearchgate.net This method uses electricity as the sole oxidant and avoids the need for catalysts and chemical oxidants. nih.govresearchgate.net The reaction is applicable to a variety of heteroarenes, including benzothiophene, and a range of N-alkylsulfonamides. nih.govresearchgate.net Mechanistic studies suggest the direct generation of nitrogen-centered radicals via anodic oxidation. nih.gov

Another electrochemical approach involves the synthesis of C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates under oxidant- and catalyst-free conditions. acs.orgorganic-chemistry.org This method proceeds via a tandem radical addition-cyclization pathway and offers a practical route to functionalized benzothiophenes. acs.orgorganic-chemistry.org These electrochemical strategies represent a significant advancement in the late-stage functionalization of benzothiophene scaffolds, allowing for the direct introduction of sulfonamide or related functionalities.

Multi-Step Synthesis of Complex Benzothiophene Sulfonamide Architectures

The synthesis of complex benzothiophene sulfonamide derivatives often requires multi-step reaction sequences. These sequences may involve the use of protecting groups to mask reactive functionalities during the synthesis. utdallas.edu For example, an amino group might be protected as an amide to prevent unwanted side reactions during subsequent synthetic steps. utdallas.edu

An example of a multi-step synthesis involves the preparation of N-Methyl-1-benzothiophene-7-sulfonamide, which starts from benzothiophene precursors. vulcanchem.com A patent describes the synthesis of herbicidal benzothiophene sulfonamides through a series of intermediates, including sulfonyl halides and other precursors. google.com The synthesis of lipophilic sulfonamide derivatives of benzo[b]thiophene 1,1-dioxide also involves several synthetic modifications on the core structure. researchgate.net These examples highlight the necessity of carefully planned multi-step strategies to access structurally diverse and complex benzothiophene sulfonamide architectures.

Precursor Chemistry and Intermediate Generation in Benzothiophene Sulfonamide Synthesis

The successful synthesis of benzothiophene sulfonamides is highly dependent on the availability and reactivity of key precursors and intermediates. Thiophenol can serve as a precursor for the construction of the benzothiophene ring through reaction with acetylene (B1199291) at high temperatures. chemicalbook.com Another approach involves the intramolecular cyclization of α-mercapto-β-chlorostyrene. chemicalbook.com

In the context of sulfonamide synthesis, sulfonyl chlorides are crucial intermediates. They are highly reactive towards nucleophiles like ammonia and amines, a property that is exploited in the final step of many sulfonamide syntheses. utdallas.edu For example, p-acetamidobenzenesulfonyl chloride is reacted with ammonia to form p-acetamidobenzenesulfonamide. utdallas.edu

The generation of radical intermediates is central to several modern synthetic methods. In electrochemical C-H amidation, nitrogen-centered radicals are generated directly from N-alkylsulfonamides. nih.govresearchgate.net Similarly, in the copper-catalyzed tandem cyclization of alkynes, a radical pathway is proposed, which is supported by control experiments using radical scavengers. rsc.org The use of sulfonyl hydrazides, sulfinic acids, or DABSO can also generate sulfonyl radicals with the aid of oxidants, photocatalysis, or electrochemistry. rsc.org

Derivatization Strategies for Structural Elaboration

The chemical reactivity of the this compound nucleus allows for extensive derivatization. These modifications are crucial for fine-tuning the physicochemical and pharmacological properties of the resulting compounds. Key strategies involve substitutions on the benzothiophene ring, functionalization of the sulfonamide nitrogen, and the creation of hybrid molecules incorporating other pharmacologically active fragments.

The benzothiophene ring system is amenable to various substitution reactions, enabling the introduction of diverse chemical entities to probe their effect on biological activity.

C3-Alkylation and Arylation : The C3 position of the benzothiophene ring is a common site for functionalization. Gold-catalyzed reactions of benzothiophene S-oxides with alkynes provide a regioselective route to C3-alkylated benzothiophenes. acs.org This method is compatible with a range of functional groups, including esters, amines, and halides. acs.org Similarly, metal-free approaches utilizing benzothiophene S-oxides in an interrupted Pummerer/charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangement cascade can introduce aryl, allyl, or propargyl groups at the C3 position. researchgate.net

C4-Arylation : A metal-free, C-H/C-H type coupling reaction between benzothiophene S-oxides and phenols can lead to C4 arylation products. researchgate.net The reaction is believed to proceed through a stepwise mechanism involving a phenoxonium cation. researchgate.net

Halogenation : The introduction of halogen atoms, such as chlorine, onto the benzothiophene core can be a key modification. For instance, 7-chloro-3-methyl-1-benzothiophene has been synthesized to explore its biological activities.

A summary of representative derivatization reactions on the benzothiophene core is presented in the table below.

PositionReaction TypeReagents/ConditionsFunctional Group Introduced
C3Gold-Catalyzed OxyarylationAlkynes, Gold CatalystAlkyl, Aryl
C3Interrupted Pummerer RearrangementBenzothiophene S-oxidesAryl, Allyl, Propargyl
C4C-H/C-H CouplingPhenols, Benzothiophene S-oxidesAryl
C7HalogenationChlorinating agentsChloro

The sulfonamide group (-SO₂NH₂) is a critical site for derivatization, significantly influencing the properties of the molecule.

N-Substitution : The hydrogen atoms on the sulfonamide nitrogen can be readily substituted with a variety of groups. For example, reaction with alkyl or aryl halides in the presence of a base leads to N-alkylated or N-arylated sulfonamides. The synthesis of N-substituted benzothiophene sulfonamide derivatives has been a subject of interest for their potential chymase inhibitory activity. google.com The introduction of lipophilic substituents on the sulfonamide nitrogen has been shown to significantly impact the cytotoxic activity of benzo[b]thiophene-1,1-dioxide derivatives. researchgate.net

Formation of Sulfonylimines : N-sulfonylimines can be formed from sulfonamides and subsequently used as precursors for sulfonyl radicals under photocatalytic conditions. acs.org This strategy opens up avenues for further functionalization. acs.org

Conversion to other Functional Groups : Recent methodologies have focused on the conversion of the sulfonamide group itself. For instance, primary and secondary sulfonamides can be converted to sulfinate anions, which can then react with electrophiles to yield various sulfones and modified sulfonamides. rsc.org

The following table illustrates common functionalization strategies for the sulfonamide nitrogen.

Reaction TypeReagents/ConditionsResulting Functional Group
N-Alkylation/ArylationAlkyl/Aryl Halides, BaseN-Alkyl/Aryl Sulfonamide
Imine FormationAldehydes/Ketones, Acidic ResinN-Sulfonylimine
Conversion to SulfinateNHC catalyst or Phosphine ReagentSulfinate Anion

A powerful strategy in drug design is the creation of hybrid molecules that combine the this compound scaffold with other known pharmacophores. This approach aims to develop multifunctional agents with potentially enhanced or synergistic activities.

Piperazine (B1678402) Hybrids : Benzene (B151609) sulfonamides have been hybridized with piperazine derivatives to explore their antioxidant and enzyme inhibitory potentials. nih.gov This concept can be extended to the this compound series.

Benzothiazole (B30560) Hybrids : Hybrid compounds incorporating both benzothiazole and sulfonamide moieties have been synthesized. dergipark.org.tr For example, starting from 2-aminobenzothiazole, a series of reactions can lead to benzothiazole-based bissulfonamides and sulfonamide-amide hybrids. dergipark.org.tr

NSAID Hybrids : Hybrid compounds have been synthesized by combining a fenbufen (B1672489) analog (a non-steroidal anti-inflammatory drug) with amino acids or peptides, which included a sulfonamide group in some structures to mimic the binding of drugs like celecoxib. mdpi.com

Aza-Endiyne Hybrids : The sulfonamide functional group has been utilized in the aza-Nicholas reaction to synthesize 10-membered aza-endiynes fused to a benzothiophene ring system, demonstrating the utility of the sulfonamide as a key functional handle in complex molecule synthesis. mdpi-res.com

Examples of pharmacophores that can be hybridized with this compound are listed below.

PharmacophoreRationale for Hybridization
PiperazinePotential for enhanced antioxidant and enzyme inhibitory activity. nih.gov
BenzothiazoleTo create multifunctional molecules with potential applications in various therapeutic areas. dergipark.org.tr
NSAIDs (e.g., Fenbufen analogs)To target multiple pathways in inflammation, such as COX and LOX enzymes. mdpi.com
EnediynesTo create complex molecules with potential cytotoxic properties. mdpi-res.com

Mechanistic Investigations of Benzothiophene Sulfonamide Formation Reactions

Understanding the reaction mechanisms underlying the formation of benzothiophene sulfonamides is crucial for optimizing synthetic routes and developing new methodologies.

Sulfonylation of Benzothiophenes : The direct sulfonylation of the benzothiophene core is a key step. An electrochemical method for the synthesis of C-3 sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates proceeds via a tandem radical addition–cyclization pathway. acs.org Another approach involves a visible light-mediated sulfonylation using thianthrenium salts and sodium sulfinates, which is proposed to occur through the formation of an electron donor-acceptor (EDA) complex, leading to the generation of aryl and sulfonyl radicals. nih.gov

Mechanism of N-S Bond Cleavage and Formation : In the context of derivatization, the cleavage and formation of the N-S bond in the sulfonamide group are important. Visible-light-mediated arylation of N-acylsulfonamides with aryl boronic acids is suggested to involve a radical cross-coupling mechanism. rsc.org This represents an alternative to traditional methods that often involve transition metals. rsc.org Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to elucidate the mechanisms of C-H bond functionalization in aliphatic sulfonamides, suggesting processes involving [2+2] cyclization/ring-cleavage reorganizations. nih.gov

Radical-based Mechanisms : Several synthetic transformations involving benzothiophene sulfonamides and their precursors are proposed to proceed through radical intermediates. For instance, the synthesis of certain Current time information in Bangalore, IN.benzothiopheno[2,3-b] Current time information in Bangalore, IN.benzothiophene derivatives involves a trisulfur (B1217805) radical anion. researchgate.net Photocatalytic methods for the late-stage functionalization of sulfonamides often rely on the generation of sulfonyl radical intermediates. acs.org

A summary of mechanistic insights is provided in the table below.

Reaction TypeProposed MechanismKey Intermediates
Electrochemical C3-SulfonylationTandem radical addition–cyclizationRadical species
Visible Light-Mediated SulfonylationElectron Donor-Acceptor (EDA) complex formationAryl and sulfonyl radicals
Arylation of N-AcylsulfonamidesRadical cross-couplingSulfonyl radical
C-H Functionalization of Aliphatic Sulfonamides[2+2] cyclization/ring-cleavage reorganizationNot specified
Synthesis of Current time information in Bangalore, IN.benzothiopheno[2,3-b] Current time information in Bangalore, IN.benzothiophenesRadical pathwayTrisulfur radical anion

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides information on the chemical environment of protons in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are key parameters. For benzothiophene sulfonamide derivatives, the aromatic protons typically appear in the downfield region of the spectrum, generally between δ 6.5 and 8.5 ppm. researchgate.net The specific chemical shifts and coupling constants are influenced by the substitution pattern on the benzothiophene ring system.

For instance, in the ¹H NMR spectrum of the related compound, benzothiophene-2-sulfonamide, the aromatic protons appear as a multiplet in the range of δ 7.43-8.07 ppm. rsc.org The proton on the thiophene ring (H3) is observed as a singlet at δ 7.90 ppm. rsc.org The two protons of the sulfonamide group (-SO₂NH₂) typically appear as a broad singlet, as seen at δ 7.86 ppm for benzothiophene-2-sulfonamide. rsc.org The exact position of the NH₂ protons can be influenced by solvent and concentration.

Table 1: Illustrative ¹H NMR Data for a Benzothiophene Sulfonamide Analogue

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Aromatic-H7.43-8.07m
Thiophene-H37.90s
-SO₂NH₂7.86s

Note: Data is based on benzothiophene-2-sulfonamide and serves as an example. rsc.org 'm' denotes multiplet and 's' denotes singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. pressbooks.pub Due to the low natural abundance of the ¹³C isotope, proton decoupling is often used to simplify the spectrum, resulting in a single line for each unique carbon atom. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically 0-220 ppm, which often allows for the resolution of all carbon signals in a molecule. libretexts.org

For benzothiophene sulfonamides, the aromatic and thiophene carbons resonate in the downfield region, typically between δ 120 and 150 ppm. rsc.org The carbon atom attached to the sulfonyl group (C-5 in the target compound) would be expected to be significantly deshielded. In the case of benzothiophene-2-sulfonamide, the carbon atoms of the benzothiophene ring appear in the range of δ 123.4 to 146.2 ppm. rsc.org The chemical shifts are influenced by the electronic effects of the sulfonamide group and the heteroatom.

Table 2: Illustrative ¹³C NMR Data for a Benzothiophene Sulfonamide Analogue

Carbon AssignmentChemical Shift (δ, ppm)
Aromatic/Thiophene-C123.4 - 146.2

Note: Data is based on benzothiophene-2-sulfonamide and serves as an example. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms in a molecule. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in a spin system. sdsu.edu For a this compound derivative, COSY would show correlations between the coupled protons on the benzene and thiophene rings, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). sdsu.eduprinceton.edu This is a powerful tool for assigning carbon signals based on the known assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). sdsu.eduprinceton.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. For this compound, HMBC would be crucial for confirming the position of the sulfonamide group by showing correlations from the protons on the benzene ring to the carbon atom C-5.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. biocompare.com It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. biocompare.com This high accuracy allows for the determination of the elemental formula of a compound, as the measured exact mass can be matched to a unique combination of atoms. For this compound (C₈H₇NO₂S₂), the calculated exact mass can be compared with the experimentally determined value to confirm its molecular formula. For example, the HRMS data for the related benzothiophene-2-sulfonamide showed a measured (M+Na)⁺ ion at m/z 235.98221, which corresponds to the calculated value of 235.98159 for C₈H₇NNaO₂S₂. rsc.org

Table 3: Illustrative HRMS Data

CompoundIonCalculated m/zFound m/z
Benzothiophene-2-sulfonamide[M+Na]⁺235.98159235.98221

Note: Data is based on benzothiophene-2-sulfonamide and serves as an example. rsc.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically where a precursor ion is selected and then fragmented to produce product ions. wikipedia.org The resulting fragmentation pattern provides valuable information about the structure of the molecule. A common fragmentation pathway for aromatic sulfonamides upon collision-induced dissociation (CID) is the loss of a neutral sulfur dioxide (SO₂) molecule. nist.govnih.gov

In the positive ion mode, protonated aromatic sulfonamides can undergo rearrangement to eliminate SO₂, leading to the formation of an [M+H-SO₂]⁺ ion. nih.gov The specific fragmentation pattern can be influenced by the substitution on the aromatic ring. In the negative ion mode, deprotonated sulfonamides also readily lose SO₂. nist.gov Analysis of the fragmentation of this compound would be expected to show a prominent neutral loss of 64 Da, corresponding to the expulsion of SO₂ from the sulfonamide group. Further fragmentation of the benzothiophene core would provide additional structural confirmation.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups (e.g., Sulfonamide, Thiophene)

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound analogues, IR spectroscopy is instrumental in confirming the presence of the crucial sulfonamide and thiophene moieties.

The sulfonamide group (–SO₂NH₂) exhibits distinct vibrational modes. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. nih.gov The N-H stretching vibration of the sulfonamide's amino group is observed as a band in the region of 3300–3200 cm⁻¹. nih.gov

The benzothiophene core also presents characteristic IR absorption bands. The C-S stretching vibration within the thiophene ring can be found at lower frequencies, often around 1102 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene and thiophene rings appear in the 1600–1450 cm⁻¹ region. nih.gov The specific positions of these bands can be influenced by the nature and position of substituents on the benzothiophene ring system.

A theoretical study on thiophene sulfonamide derivatives calculated the vibrational spectra and found that the intramolecular distances of S=O and S–NH₂ in the sulfonamide group are in the range of 1.45 Å to 1.46 Å and 1.67 Å to 1.68 Å, respectively. mdpi.com

Table 1: Characteristic IR Absorption Bands for this compound Analogues

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Sulfonamide (SO₂)Asymmetric Stretch1370–1330 nih.gov
Sulfonamide (SO₂)Symmetric Stretch1180–1160 nih.gov
Sulfonamide (NH)N-H Stretch3300–3200 nih.gov
Thiophene (C-S)C-S Stretch~1102 nih.gov
Aromatic (C=C)C=C Stretch1600–1450 nih.gov
Aromatic (C-H)C-H Stretch>3000 nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within a molecule upon absorption of UV or visible light. This technique is particularly useful for characterizing conjugated systems, such as the benzothiophene ring in this compound analogues. The absorption maxima (λ_max) and the intensity of the absorption are dependent on the extent of conjugation and the presence of various chromophores and auxochromes.

The benzothiophene nucleus typically exhibits characteristic absorption bands in the UV region. Theoretical studies using time-dependent density functional theory (TD-DFT) have been employed to simulate the UV-Vis spectra of thiophene sulfonamide derivatives. mdpi.com These calculations help in assigning the observed electronic transitions, which are generally π → π* transitions within the aromatic system. For instance, a study on various benzene sulfonamide derivatives showed absorption maxima ranging from 240 nm upwards, with the position of λ_max being influenced by the substituents on the aromatic rings. researchgate.net The electronic absorption spectra for these compounds are typically recorded in the 200–800 nm range. nih.gov

Table 2: Theoretical UV-Vis Spectral Data for Thiophene Sulfonamide Derivatives

CompoundExcitation Energy (E)Wavelength (λ_max) (nm)Oscillator Strength (f)
Derivative 1 Data not availableData not availableData not available
Derivative 2 Data not availableData not availableData not available
... .........

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation of compounds from a mixture and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used techniques in the analysis of organic compounds like this compound analogues.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. In the context of this compound analogues, reverse-phase HPLC (RP-HPLC) is frequently employed. wu.ac.th A C8 or C18 column is typically used as the stationary phase, and a mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) serves as the mobile phase. wu.ac.thmdpi.com

The purity of the synthesized compound is determined by integrating the peak area of the main component and any impurities detected by a UV detector, often set at a wavelength where the analyte exhibits strong absorbance, such as 254 nm or 265 nm. wu.ac.th For many pharmaceutical applications, a purity of >95% is often required. nih.gov For example, a developed RP-HPLC method for determining 4-amino benzene sulphonamide in sulphonamide hydrochloride utilized a YMC-Triart C8 column with a gradient elution, achieving good separation and sensitivity. wu.ac.th

Table 3: Example HPLC Method Parameters for Sulfonamide Analysis

ParameterConditionReference
Column YMC-Triart C8 (250x4.6 mm, 5µm) wu.ac.th
Mobile Phase Gradient elution (specifics vary) wu.ac.th
Flow Rate 1.0 mL/min wu.ac.th
Detection UV at 265 nm wu.ac.th
Column Temperature 25 °C wu.ac.th

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself is not typically volatile enough for direct GC analysis, its volatile derivatives or related degradation products can be analyzed using GC-MS. researchgate.net This technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, which acts as a molecular fingerprint for identification. thepharmajournal.com

For analysis, a capillary column such as a ZB-WAX plus is often used. notulaebotanicae.ro The temperature of the GC oven is programmed to increase gradually to ensure the separation of compounds with different boiling points. thepharmajournal.com GC-MS is particularly useful for identifying intermediates and byproducts in the synthesis or degradation of benzothiophenes. researchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's empirical formula and its purity. libretexts.orglibretexts.org

For example, for a series of synthesized benzene sulfonamide derivatives, the calculated and found percentages for C, H, N, and S were reported to be in close agreement, confirming the successful synthesis and purity of the compounds. nih.gov The process involves assuming a 100g sample, converting the mass of each element to moles, and then determining the simplest whole-number ratio of the atoms. libretexts.org

Table 4: Example of Elemental Analysis Data for a Benzene Sulfonamide Derivative (Compound 5a)

ElementCalculated (%)Found (%)Reference
C 50.3350.34 nih.gov
H 3.523.63 nih.gov
N 16.3016.43 nih.gov
S 22.3922.36 nih.gov

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

For a molecule like this compound, single-crystal X-ray diffraction can elucidate the planarity of the benzothiophene ring system and the geometry around the sulfonamide group. dergipark.org.tr The analysis of crystal structures of related compounds, such as polymorphs of 1-benzothiophene-2-carboxylic acid, has revealed complex three-dimensional arrangements held together by hydrogen bonds and π-π interactions. researchgate.netresearchgate.net This information is vital for structure-activity relationship studies and for understanding the solid-state behavior of these compounds. The data obtained from X-ray crystallography includes the crystal system, space group, and unit cell parameters. researchgate.nettandfonline.com

Table 5: Illustrative Crystallographic Data for a Benzothiophene Derivative

ParameterValueReference
Crystal System Monoclinic tandfonline.com
Space Group C2/c tandfonline.com
a (Å) 14.635(4) researchgate.net
b (Å) 5.8543(9) researchgate.net
c (Å) 19.347(3) researchgate.net
β (º) 103.95(1) researchgate.net
V (ų) 1608.8(6) researchgate.net
Z 8 researchgate.net

Note: The data presented is for a new polymorph of 1-benzothiophene-2-carboxylic acid and serves as an example of the type of information obtained. researchgate.net

Enzymatic Inhibition and Molecular Target Modulation by 1 Benzothiophene 5 Sulfonamide Analogues

Carbonic Anhydrase (CA) Inhibition: Mechanism and Isoform Selectivity

The sulfonamide group is a well-established zinc-binding function, which allows these compounds to act as effective inhibitors of the zinc-containing metalloenzymes known as carbonic anhydrases (CAs). The mechanism of inhibition involves the coordination of the sulfonamide moiety to the zinc ion located in the active site of the enzyme. This interaction displaces the zinc-bound water molecule (or hydroxide (B78521) ion), which is essential for the catalytic hydration of carbon dioxide to bicarbonate, thereby blocking the enzyme's function. The development of isoform-selective inhibitors is a key goal in medicinal chemistry to target specific CAs involved in pathological conditions while avoiding off-target effects. nih.govamanote.com

Research into benzo[b]thiophene-5-sulfonamide derivatives has demonstrated significant inhibitory activity against several human carbonic anhydrase (hCA) isoforms. Specifically, studies have focused on the cytosolic isoforms hCA I and hCA II, as well as the tumor-associated isoform hCA IX. Unsubstituted benzo[b]thiophene-5-sulfonamides have shown potent inhibition against these isoforms.

Notably, some of these derivatives exhibit a degree of selectivity for the tumor-associated hCA IX over the ubiquitously expressed cytosolic isoform hCA II. This selectivity is a crucial aspect of developing targeted anticancer therapies, as hCA IX is often overexpressed in hypoxic tumors and contributes to the acidification of the tumor microenvironment.

The inhibitory potency of benzo[b]thiophene-5-sulfonamide analogues against various hCA isoforms has been quantified through the determination of their inhibition constants (Kᵢ). These values indicate the concentration of the inhibitor required to produce 50% inhibition of the enzyme activity.

Studies have shown that unsubstituted benzo[b]thiophene-5-sulfonamides are potent inhibitors, with Kᵢ values in the nanomolar range. For instance, these compounds have demonstrated strong inhibition of hCA II and hCA IX, often surpassing the activity of clinically used inhibitors like acetazolamide.

Table 1: Inhibition Constants (Kᵢ) of an Unsubstituted Benzo[b]thiophene-5-sulfonamide Analogue Against hCA Isoforms

IsoformInhibition Constant (Kᵢ) (nM)
hCA I63 - 138
hCA II6.3 - 8.8
hCA IX2.8 - 15

Kinase Inhibition Profiles

The benzothiophene (B83047) scaffold is recognized as a "privileged" structure in medicinal chemistry and has been incorporated into various kinase inhibitors. Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Analogues based on the benzothiophene sulfonamide structure have been explored for their potential to inhibit various kinases.

Analogues of benzothiophene sulfonamide have been investigated for their ability to inhibit cyclin-dependent kinase 5 (CDK5). For example, 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide (B1250318) was identified as a moderately potent inhibitor of CDK5. nih.govresearchgate.net X-ray crystallography studies of this compound with CDK5 revealed an unusual binding mode to the hinge region of the kinase, mediated by a water molecule. nih.govresearchgate.net The ATP-binding site of CDK5 is a key target for small molecule inhibitors, and understanding these interactions is crucial for designing more potent and selective compounds. researchgate.net

The versatility of the benzothiophene sulfonamide scaffold has led to the development of inhibitors targeting a range of other kinases.

c-Jun N-terminal Kinase (JNK): A 2-(benzoylaminomethyl)thiophene sulfonamide was identified as a potent and selective JNK inhibitor from a compound library screening. nih.gov

Pfmrk: Thiophene (B33073) sulfonamides have been identified as potent inhibitors of Pfmrk, a Plasmodium falciparum CDK that shares homology with human CDK7. nih.gov

Multi-Kinase Inhibition: 5-hydroxybenzothiophene derivatives have been developed as effective multi-target kinase inhibitors, showing activity against Clk1/4, DRAK1, Dyrk1A/B, and haspin. nih.gov

CDK8: A series of 6-aza-benzothiophene-containing compounds were developed into potent and selective inhibitors of CDK8. exlibrisgroup.com

Clk1/4: 5-methoxybenzothiophene-2-carboxamide derivatives have been shown to be inhibitors of cdc-like kinases (Clk), particularly Clk1 and Clk4, which are overexpressed in several human tumors. mdpi.com

VEGFR-2: The sulfonamide scaffold is a key feature in many inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase that plays a critical role in angiogenesis. mdpi.com

These findings underscore the broad potential of benzothiophene sulfonamide analogues as a versatile platform for the development of specific and multi-targeted kinase inhibitors.

Protease and Peptidase Inhibition

Analogues of 1-benzothiophene-5-sulfonamide have been investigated for their ability to inhibit various proteases, enzymes crucial for processes ranging from physiological regulation to viral replication.

Derivatives of benzo[b]thiophene-2-sulfonamide have been identified as a novel class of potent and selective human chymase inhibitors. nih.gov Human chymase is a serine protease stored in the secretory granules of mast cells and is implicated in cardiovascular diseases. Through substituent analysis of a compound discovered via in-silico screening, researchers developed analogues with significant inhibitory activity. nih.govresearchgate.net

One notable derivative, TY-51076, demonstrated a high potency with an IC50 value of 56 nM. nih.govresearchgate.net Furthermore, this compound exhibited excellent selectivity, being over 400-fold more selective for chymase compared to other related serine proteases like chymotrypsin (B1334515) and cathepsin G. nih.govresearchgate.net This high degree of selectivity is a critical attribute for potential therapeutic agents, minimizing off-target effects.

Table 1: Human Chymase Inhibition by Benzo[b]thiophene-2-sulfonamide Analogue

Compound IC50 (nM) Selectivity vs. Chymotrypsin & Cathepsin G

The sulfonamide functional group is a key feature in many potent inhibitors of Human Immunodeficiency Virus (HIV) protease, an enzyme essential for the lifecycle of the HIV virus. bohrium.comnih.gov HIV protease cleaves viral polyproteins into functional proteins, and its inhibition prevents the maturation of new, infectious virions. bohrium.comyoutube.com While specific studies on this compound are not prevalent, research on structurally related benzothiazolesulfonamides has demonstrated significant inhibitory potential. bohrium.com

For instance, certain benzothiazole-6-sulfonamide analogues were found to be highly potent against HIV-1 protease. bohrium.com The development of novel heterocyclic sulfonamides, designed by combining structural fragments of potent protease inhibitors like lopinavir (B192967) and tipranavir, has yielded compounds with inhibitory activities in the nanomolar range. researchgate.net One such compound exhibited an inhibitory activity of 0.6 nM, highlighting the effectiveness of the sulfonamide moiety in targeting the HIV protease active site. researchgate.net Another class of anti-HIV sulfonamides demonstrated Ki values of less than 1 nM against HIV-1 protease. bioworld.com

The sulfonamide and related vinyl sulfone groups are also effective inhibitors of cysteine proteases. These enzymes are implicated in various diseases, including parasitic infections. In the context of malaria, the Plasmodium falciparum cysteine proteases, falcipain-2 and falcipain-3, are essential for hemoglobin hydrolysis by the parasite. nih.gov

Studies on peptidyl vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides have identified potent inhibitors of these malarial proteases. nih.gov Optimal antimalarial compounds, which inhibited parasite development at low nanomolar concentrations, often featured a P2 leucine (B10760876) moiety combined with phenyl vinyl sulfones or vinyl sulfonamides. nih.gov The mechanism of action for these inhibitors involves blocking the hemoglobinases in the parasite's food vacuole, leading to a halt in its development. nih.gov While direct data on this compound is limited, the established activity of vinyl sulfonamides suggests the potential of the sulfonamide group to target the active site of cysteine proteases. nih.gov

Cyclooxygenase (COX-II) Inhibition Studies

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a critical role in inflammation and pain by catalyzing the synthesis of prostaglandins. nih.govjpp.krakow.pl Selective COX-2 inhibitors were developed to provide anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 enzyme. nih.govjpp.krakow.pl

The phenyl sulfonamide moiety is a hallmark of many selective COX-2 inhibitors, such as celecoxib. nih.govjpp.krakow.pl This group's ability to bind to a specific polar side pocket present in the COX-2 enzyme, but not in COX-1, is key to its selectivity. nih.gov Research into novel benzothiophene derivatives has aimed to create dual inhibitors of COX and 5-lipoxygenase (5-LOX) to achieve enhanced anti-inflammatory effects. nih.gov Certain synthesized compounds incorporating the benzothiophene scaffold exhibited significant in-vitro COX-2 inhibition, with potency higher than the reference drug celecoxib. nih.gov This underscores the utility of the benzothiophene core, often functionalized with groups like sulfonamides, in designing selective anti-inflammatory agents.

Table 2: COX-2 Inhibitory Activity of Selected Compounds

Compound Class In Vitro COX-2 Inhibition
Benzothiophene Derivatives (e.g., 4b, 4e, 4f, 5a) Higher than celecoxib

Urease and Tyrosinase Inhibition Kinetics and Mechanisms

The benzothiophene sulfonamide structure has also been explored for its inhibitory effects on other enzymes, such as urease and tyrosinase.

Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate, a process that can lead to various pathologies, including peptic ulcers and the formation of kidney stones. nih.gov The inhibition of urease is a therapeutic strategy to counteract the effects of ureolytic bacteria like Helicobacter pylori. nih.gov Studies on benzophenone (B1666685) sulfonamide hybrids have identified compounds with potent urease inhibitory activity, some showing IC50 values significantly lower than the standard inhibitor, acetohydroxamic acid. nih.gov For example, N'-((4'-hydroxyphenyl)(phenyl)methylene)-4''-nitrobenzenesulfonohydrazide demonstrated an IC50 value of 3.90 µM. nih.gov In-silico docking studies suggest that these inhibitors interact with the active site of the urease enzyme. nih.gov

Tyrosinase Inhibition: Tyrosinase is a key copper-containing enzyme in the biosynthesis of melanin, and its inhibitors are of great interest in the cosmetic industry for skin-whitening applications and in the food industry to prevent browning. researchgate.netnih.gov Kinetic studies are crucial to understanding the mechanism of inhibition. Inhibitors can act through various modes, including competitive, noncompetitive, uncompetitive, or mixed-type inhibition. nih.govcore.ac.uk A competitive inhibitor binds to the free enzyme, preventing substrate binding, while a mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov Although specific kinetic data for this compound against tyrosinase is scarce, numerous studies on other inhibitors have detailed these mechanisms using Lineweaver-Burk plots to determine constants like Km and Vmax. researchgate.netnih.gov

Protein Tyrosine Phosphatase-1B (PTP1B) Inhibition in Metabolic Pathways

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways. nih.govmdpi.com Its inhibition is considered a promising therapeutic strategy for type 2 diabetes and obesity. nih.gov The benzothiophene scaffold has been incorporated into potent PTP1B inhibitors.

Novel series of benzofuran (B130515)/benzothiophene biphenyl (B1667301) oxo-acetic acids and sulfonyl-salicylic acids have been identified as potent inhibitors of PTP1B. nih.gov The most active compounds in these series demonstrated IC50 values in the range of 20-50 nM. nih.gov X-ray crystallography has shown that these inhibitors bind to the enzyme's active site, held by hydrogen bonding and van der Waals interactions within two hydrophobic pockets. nih.gov Similarly, benzimidazole (B57391) sulfonamides have been developed as potent, nonpeptidic PTP1B inhibitors, with some derivatives showing low nanomolar enzyme inhibition. nih.gov These findings highlight the effectiveness of combining the benzothiophene or a sulfonamide moiety to target the PTP1B active site for potential metabolic disease therapies.

Table 3: PTP1B Inhibition by Benzothiophene Analogues

Inhibitor Class IC50 Range (nM) Binding Site Interaction
Benzofuran/benzothiophene biphenyls 20-50 Active site; hydrophobic pockets

Inflammasome Pathway Modulation (e.g., NLRP3 Inflammasome Inhibition)

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a range of inflammatory diseases. Consequently, the development of small molecule inhibitors targeting this protein complex is an area of intense research.

Within the broader class of sulfonamide-based NLRP3 inhibitors, the benzothiophene moiety has been explored as a key structural element. In structure-activity relationship (SAR) studies of NLRP3 inhibitors, modifications involving the benzothiophene ring have been shown to influence inhibitory potency. For instance, in a series of compounds developed from a lead inhibitor, the replacement of a thiophene ring with a benzothiophene ring resulted in an analogue (Compound 17 ) that retained potent inhibitory activity. nih.gov Furthermore, the substitution of a 2-(thiophen-3-yl)acetyl moiety with a benzothiophene-3-carbonyl group led to the creation of another analogue (Compound 18 ) which demonstrated a twofold increase in potency against the NLRP3 inflammasome. nih.gov These findings underscore the importance of the benzothiophene scaffold in designing effective NLRP3 inhibitors. The sulfonamide and an associated benzyl (B1604629) moiety were also identified as being important for maintaining selectivity for the NLRP3 inflammasome. nih.gov

Table 1: Effect of Benzothiophene Moiety on NLRP3 Inflammasome Inhibitory Potency
Compound ModificationResulting AnalogueObserved Effect on PotencyReference
Replacement of thiophene ring with a benzothiophene ringCompound 17Inhibitory potency was retained nih.gov
Replacement of 2-(thiophen-3-yl)acetyl moiety with a benzothiophene-3-carbonyl moietyCompound 182-fold increase in inhibitory potency nih.gov

Interaction with Neurotransmitter Receptors

Analogues of this compound have been synthesized and evaluated for their affinity and activity at various neurotransmitter receptors, particularly serotonin (B10506) and dopamine (B1211576) receptors, which are key targets in the management of central nervous system disorders.

The serotonin system is a primary target for antidepressant and anxiolytic drugs. Research into novel benzo[b]thiophene derivatives has identified compounds with significant affinity for serotonin receptors. One study detailed two series of molecules, one of which fused a benzo[b]thiophene ring with an arylsulfonamide (Series I). nih.gov

Compounds from this arylsulfonamide series generally exhibited low affinity for the 5-HT7 receptor. nih.gov However, related arylamine derivatives showed more promising results, indicating that the nature of the linkage to the benzothiophene core is critical for receptor interaction. For example, a specific arylamine analogue containing a homopiperazine (B121016) central diamine and a p-cyano group on the phenyl ring was identified as the most potent compound, acting as a 5-HT7 receptor antagonist with a pKi of 6.58. nih.gov The affinity of selected compounds for the 5-HT1A receptor was also investigated, but the results suggested that this interaction was not significantly related to their primary antidepressant-like activity. nih.gov

Table 2: Binding Affinity of Selected Benzo[b]thiophene Analogues at Serotonin Receptors
CompoundTarget ReceptorBinding Affinity (pKi)Reference
Analogue with homopiperazine and p-cyano phenyl group5-HT76.58 nih.gov
Compound 9c5-HT1A5.5 nih.gov
Compound 9e5-HT1A6.8 nih.gov
Compound 8j5-HT1A7.3 nih.gov

The dopamine system is another crucial target for neurological and psychiatric conditions. Studies have explored benzothiophene derivatives for their interaction with dopamine receptor subtypes. In one investigation, a series of phenylpiperazinylmethyl-benzothiophene derivatives was synthesized and evaluated for their binding profiles at D1, D2long, D2short, D3, and D4 dopamine receptors.

The research found that all the tested compounds demonstrated selectivity for the D4 receptor subtype. When comparing different heterocyclic moieties, the affinity and selectivity for the D4 receptor followed the order of imidazo[1,2-a]pyridine (B132010) > benzofuran > benzothiophene > pyrrole (B145914) derivatives. This indicates that while the benzothiophene analogues possess notable selectivity for the D4 receptor, other heterocyclic systems can achieve higher affinity. The pattern of D4-related affinity was suggested to be dependent on the presence of a region of negative molecular electrostatic potential located below the heterocyclic part of the molecule.

Paraoxonase-1 (hPON1) Inhibition Studies

Paraoxonase-1 (hPON1) is an enzyme associated with high-density lipoprotein (HDL) that plays a role in protecting against oxidative stress and atherosclerosis. The inhibitory effects of various compounds on this enzyme are of significant interest.

While the broader class of sulfonamides has been studied for its interaction with hPON1, specific research focusing on this compound analogues is not extensively detailed in the reviewed literature. General studies on sulfonamides have shown that some of these molecules can act as potential inhibitors of human serum PON1. nih.gov These studies have reported IC50 values ranging from 24.10 to 201.45 μM and Ki values from 4.41 to 150.23 μM for various sulfonamide compounds. nih.gov The inhibition mechanisms were also found to differ, with some sulfonamides exhibiting competitive inhibition while others showed non-competitive inhibition. nih.gov However, without direct studies on benzothiophene-containing sulfonamides, it is not possible to specify their precise inhibitory profile against hPON1.

Structure Activity Relationship Sar Studies of 1 Benzothiophene 5 Sulfonamide Derivatives

Impact of Substituent Position and Electronic Nature on Bioactivity

The placement and electronic properties of substituents on the 1-benzothiophene-5-sulfonamide scaffold are critical determinants of biological activity. Both the position of the sulfonamide group itself and the location of other substituents on the heterocyclic ring system can drastically alter target engagement.

Research into the cytotoxic activity of benzo[b]thiophene sulfonamide 1,1-dioxides has provided insight into the role of the sulfonamide's position. A comparative study found that moving the sulfonamide moiety from the 6-position to the 5-position resulted in only slight variations in cytotoxic potency. nih.govresearchgate.net This suggests that for this particular scaffold and biological endpoint, the general region of the sulfonamide is important, but the precise location between these two adjacent positions on the benzene (B151609) ring portion is not a primary driver of potency.

Conversely, substitution on the thiophene (B33073) ring of the benzothiophene (B83047) nucleus can be highly sensitive. For instance, in studies of related benzothiophene inhibitors, maintaining a free, unsubstituted 3-position on the heterocyclic system was found to be a requirement for obtaining cytotoxic derivatives. nih.gov This indicates a potential steric hindrance or an essential interaction at this position, where bulky substituents may prevent the molecule from adopting the correct conformation for binding to its biological target.

The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—also plays a pivotal role. While direct SAR studies on the this compound core are limited, general principles of medicinal chemistry suggest that modulating the electron density of the aromatic system can influence factors like pKa of the sulfonamide, binding interactions (such as π-π stacking), and metabolic stability. rsc.org For example, electron-withdrawing groups can increase the acidity of the sulfonamide protons, potentially enhancing hydrogen bonding with receptor sites. sdu.dk

Influence of Lipophilicity on Target Engagement and Inhibitory Potency

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a key physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to engage with biological targets. In the context of this compound derivatives, modifications that alter lipophilicity have been shown to have a profound impact on bioactivity.

A key finding in the SAR of related benzo[b]thiophene sulfonamide 1,1-dioxides as cytotoxic agents was that increasing the lipophilicity of substituents on the sulfonamide nitrogen (N-substitution) significantly enhanced cytotoxic activity. nih.govresearchgate.net The parent, unsubstituted sulfonamide was largely inactive, but the introduction of lipophilic aryl groups on the sulfonamide nitrogen led to a dramatic increase in potency.

The most active compound in one such study was the N-(4-methoxyphenyl) derivative, which exhibited potent growth inhibition (GI₅₀) values in the nanomolar range against several human tumor cell lines. nih.gov This highlights a clear trend where lipophilic, aromatic substituents are favored for this class of compounds in this specific application. This suggests that a hydrophobic pocket exists in the target protein's binding site that can favorably accommodate these groups, leading to stronger binding affinity and greater inhibitory potency.

Below is an interactive data table summarizing the cytotoxic activity of N-substituted benzo[b]thiophene-6-sulfonamide 1,1-dioxide derivatives, which illustrates the impact of increasing lipophilicity. While the core is a 6-sulfonamide 1,1-dioxide, the principle of N-substitution is directly relevant to the 5-sulfonamide series.

CompoundSubstituent (R) on SulfonamideGI₅₀ (µM) vs. K-562 CellsGI₅₀ (µM) vs. HT-29 Cells
1-H>100>100
2-Phenyl1.80.8
3-4-Methylphenyl0.080.04
4-4-Methoxyphenyl0.0050.001
5-4-Chlorophenyl0.070.03
6-3,4-Dichlorophenyl0.040.02

Data adapted from a study on benzo[b]thiophene-6-sulfonamide 1,1-dioxide derivatives, demonstrating the principle of lipophilicity's influence. nih.gov

Role of the Sulfonamide Moiety in Ligand-Receptor Interactions

The sulfonamide group (-SO₂NH₂) is not merely a passive linker but an active functional group critical for molecular recognition and biological activity. It is a versatile moiety capable of engaging in several key intermolecular interactions, which often anchor the ligand to its receptor.

One of the most well-documented roles of the aromatic sulfonamide group is as a zinc-binding group. nih.gov In metalloenzymes such as carbonic anhydrases (CAs), the deprotonated sulfonamide nitrogen (SO₂NH⁻) coordinates directly with the catalytic Zn²⁺ ion in the enzyme's active site. nih.gov This interaction is a cornerstone of the inhibitory mechanism for a vast number of CA inhibitors based on heterocyclic sulfonamide scaffolds. researchgate.netmdpi.com The geometry and electronic structure of the sulfonamide are perfectly suited for this high-affinity interaction, making it a privileged functional group for targeting such enzymes.

Beyond its role as a metal chelator, the sulfonamide moiety is an excellent hydrogen bond donor and acceptor. The two oxygen atoms are strong hydrogen bond acceptors, while the N-H protons are effective hydrogen bond donors. These interactions are crucial for binding to amino acid residues (such as threonine, serine, or histidine) within a receptor's active site, contributing to both the affinity and selectivity of the inhibitor.

Furthermore, the sulfonamide group is often considered an effective bioisostere of a carboxylic acid. mdpi.com It can mimic the hydrogen bonding pattern of a carboxylate and, being less acidic, can offer advantages in terms of cell permeability and metabolic stability. This bioisosteric relationship allows medicinal chemists to replace a potentially problematic carboxylic acid group while retaining the key interactions necessary for biological activity.

Conformational Flexibility and Rigidity in SAR Optimization

The degree of conformational flexibility or rigidity of a molecule is a critical parameter in drug design. While a flexible molecule can adapt its shape to fit into a binding site (an "induced fit" model), this conformational freedom comes at an entropic cost upon binding, which can decrease affinity. Conversely, a rigid molecule is pre-organized for binding, leading to a smaller entropic penalty, but it may lack the ability to adapt to the target's topography.

In the context of this compound derivatives, modulating flexibility can be a key strategy for optimizing potency and selectivity. The benzothiophene core itself is a rigid, planar system. Flexibility can be introduced by adding linkers between the core and other pharmacophoric groups. For example, studies on related 5-thiophene-2-sulfonamide derivatives used a flexible benzylsulfanyl (-SCH₂-) linker. researchgate.net This linker was introduced between the thiophene sulfonamide and another aromatic ring to allow the inhibitor's "tail" to orient itself optimally within the active site, thereby increasing isoform selectivity among carbonic anhydrases. researchgate.net

Conversely, rigidifying a flexible molecule into its bioactive conformation can be a powerful optimization strategy. If the optimal binding pose is known, introducing cyclic constraints or double bonds can lock the molecule into this low-energy, active conformation. While specific studies detailing this strategy for this compound are not prevalent, it remains a guiding principle in medicinal chemistry. The goal is to strike a balance: enough flexibility to allow for optimal target engagement, but sufficient rigidity to minimize the entropic penalty of binding and enhance selectivity.

Stereochemical Requirements for Enhanced Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is fundamental to molecular recognition in biological systems. Receptors and enzyme active sites are chiral environments, meaning they can differentiate between stereoisomers (enantiomers or diastereomers) of a ligand, often resulting in one isomer being significantly more active than the others.

For derivatives of this compound, the introduction of a chiral center can have a profound impact on biological activity. A chiral center could be introduced, for example, via an alkyl or alkoxy substituent on the benzothiophene ring or as part of a more complex N-substituent on the sulfonamide group.

A review of the current scientific literature did not yield specific SAR studies focusing on the stereochemical requirements of this compound derivatives. However, the principles of stereoselectivity are universally applicable. It is highly probable that for a given biological target, one enantiomer of a chiral this compound derivative would exhibit higher affinity and potency. This is because the specific 3D arrangement of the atoms in the more active enantiomer would allow for optimal interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic bonds) with the chiral binding site, while its mirror image would not be able to achieve the same complementary fit. The development of stereoselective syntheses and the separation of racemates into individual enantiomers are therefore essential steps in the advanced optimization of any chiral drug candidate based on this scaffold.

Comparative SAR Analysis Across Different Biological Targets

The this compound scaffold is versatile and can be adapted to inhibit a range of biological targets, including enzymes like carbonic anhydrases and kinases, or to exhibit broader activities like cytotoxicity. researchgate.netnih.govnih.gov A comparative analysis of the SAR for these different targets reveals how distinct structural modifications are required to achieve potency and selectivity for each one.

For Cytotoxic Agents: The dominant SAR trend points towards the necessity of large, lipophilic N-substituents on the sulfonamide group. nih.govresearchgate.net The parent NH₂-sulfonamide is inactive, but adding an N-aryl group dramatically increases potency. This suggests the target protein possesses a large, accessible hydrophobic pocket adjacent to the sulfonamide binding site.

For Carbonic Anhydrase (CA) Inhibition: The SAR is almost the inverse of that for cytotoxicity. The primary pharmacophore for CA inhibition is the unsubstituted sulfonamide (-SO₂NH₂). nih.gov This group is essential for coordinating to the active site zinc ion. Adding large substituents directly onto the sulfonamide nitrogen typically abrogates this key interaction and drastically reduces or eliminates inhibitory activity. Potency and selectivity for CAs are instead achieved by adding substituents to the benzothiophene ring itself (the "tail"), which can then interact with other residues lining the active site entrance, differentiating between the various CA isoforms. researchgate.net

For Kinase Inhibition: Kinase inhibitors often target the ATP-binding site. The SAR for benzothiophene-based kinase inhibitors, such as those targeting DYRK1A/DYRK1B, shows that specific substitution patterns on the benzothiophene ring are crucial for achieving potent and selective inhibition. nih.gov The sulfonamide group, in this context, may not be the primary binding anchor but could serve to occupy a specific pocket, form key hydrogen bonds with the hinge region, or simply modulate the physicochemical properties of the molecule to improve cell permeability and target engagement. nih.govmdpi.com

Computational Chemistry and Molecular Modeling in 1 Benzothiophene 5 Sulfonamide Research

Molecular Docking Simulations for Ligand-Protein Binding Mode Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique is crucial for understanding the binding mode and affinity of 1-benzothiophene-5-sulfonamide derivatives with their biological targets. For instance, docking studies on benzothiophene (B83047) derivatives have been used to investigate their binding affinity to the active sites of receptors like the estrogen-related receptor-gamma (ERRγ) ajms.iq. In one study, a series of new benzothiophene derivatives were docked into the ERRγ crystal structure (PDB ID: 2GPV), with some compounds showing higher binding energy than the standard drug, tamoxifen ajms.iq. Similarly, molecular docking has been employed to identify synthesized benzothiophene compounds as potential α-amylase inhibitors, with calculated binding affinities reaching as low as -9.0 kcal/mol nih.gov.

These simulations provide detailed information on the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For example, studies on thiophene (B33073) sulfonamide derivatives targeting the enoyl acyl carrier protein reductase (InhA) revealed docking scores ranging from -6 to -12 kcal/mol, indicating strong potential binding nih.gov. By analyzing these interactions, medicinal chemists can rationally design modifications to the this compound structure to enhance its binding potency and selectivity for a specific target.

Table 1: Examples of Molecular Docking Studies on Benzothiophene & Sulfonamide Derivatives

Compound Class Protein Target PDB ID Key Findings
Benzothiophene Derivatives Estrogen-related receptor-gamma (ERRγ) 2GPV Some derivatives showed higher binding energy than tamoxifen, with one reaching a score of 102.62. ajms.iq
Benzothiophene Derivatives α-Amylase - Identified potential inhibitors with binding affinities up to -9.0 kcal/mol. nih.gov
Thiophene Sulfonamides Enoyl acyl carrier protein reductase (InhA) 2NSD Docking scores ranged from -6 to -12 kcal/mol, with the best compounds having scores >11 kcal/mol. nih.gov
Benzene (B151609) Sulfonamides Human Breast Cancer Receptor 4FA2 Used to analyze binding energy for nonbonding interactions against MCF-7 cells. nih.gov

Pharmacophore Modeling for Rational Ligand Design

Pharmacophore modeling is a powerful technique for rational ligand design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. A pharmacophore model can be generated based on the structure of a known ligand-protein complex or from a set of active molecules.

For arylbenzothiophene derivatives, pharmacophore mapping has been used to understand the features required for inhibitory activity against MCF-7 breast cancer cells nih.gov. This analysis highlighted the crucial role of a phenolic hydroxyl group, a ketonic linkage in the side chain, and a piperidine (B6355638) ring connected via an ether linkage for activity nih.gov. The 3D space modeling approach further defined the critical distances between features like hydrogen bond acceptors, hydrophobic groups, and hydrogen bond donors within the arylbenzothiophene scaffold nih.gov. In another study, a five-point pharmacophore hypothesis (AADPR: two hydrogen bond acceptors, one hydrogen bond donor, one positive group, and one aromatic ring) was developed for aryl sulfonamide derivatives acting as 5HT7 receptor antagonists researchgate.net. Such models serve as 3D queries for virtual screening of chemical databases to identify novel compounds with the desired structural features for potential activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical and structural properties, known as molecular descriptors. These models are expressed as mathematical equations that can predict the activity of newly designed molecules before their synthesis.

QSAR studies have been applied to series of aromatic and heterocyclic sulfonamides to understand the structural requirements for selective inhibition of different carbonic anhydrase (CA) isozymes nih.gov. For charged sulfonamide derivatives, the polarizability of the molecule was found to be a key factor favoring the inhibition of a membrane-bound CA isozyme over cytosolic ones nih.gov. This insight allows for the design of compounds with enhanced polarizability to achieve selective inhibition. QSAR modeling is an essential tool for optimizing the this compound scaffold, guiding the selection of substituents that are most likely to improve biological activity.

Table 2: QSAR Model Parameters for Sulfonamide Derivatives

Study Focus Key Descriptors Model Type Predictive Finding
Carbonic Anhydrase Inhibition Polarizability - Enhanced polarizability in charged compounds leads to selective inhibition of membrane-bound CA. nih.gov
5HT7R Antagonists - 3D-QSAR Developed a five-point pharmacophore hypothesis with R² = 0.90 and Q² = 0.602. researchgate.net
Cholecystokinin-A Antagonists Topological indices (Sz, B, Ip1, Ip2, Ip3) Step-wise regression A penta-parametric regression expression was found to be potent and selective for CCK-A affinity. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations provide valuable information about properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.

Studies on benzothiophene and its derivatives have utilized DFT to understand how structural modifications, such as sulfur oxidation, alter electronic properties mdpi.com. These calculations can predict the HOMO-LUMO energy gap, which is an indicator of the molecule's chemical reactivity and kinetic stability. For instance, DFT has been used to study the adsorption of benzothiophene on boron nitride nanosheets, revealing that π–π stacking interactions play a crucial role in the process nih.gov. For derivatives of this compound, DFT can be used to predict how different substituents on the aromatic ring or the sulfonamide group will affect the molecule's electronic properties and, consequently, its interaction with biological targets.

Molecular Dynamics (MD) Simulations for Dynamic Binding Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations track the movements of atoms in the ligand and the protein, providing insights into the stability of the binding pose, the flexibility of the protein's active site, and the role of solvent molecules.

MD simulations have been used to analyze the stability of thiophene sulfonamide derivatives in the active site of their target protein nih.gov. In studies of new benzothiophene derivatives targeting the ERRγ receptor, MD simulations were performed on the compound with the highest docking score to confirm its stable interaction within the binding site, as indicated by Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) data ajms.iq. These simulations can reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of binding free energies, making them a critical step in validating docking results and understanding the dynamic nature of molecular recognition.

In Silico Prediction of Biological Activities (e.g., Target Identification, Selectivity Profiling)

In silico methods are widely used to predict the biological activities and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of compounds early in the drug discovery pipeline. These predictions help in identifying potential biological targets, profiling selectivity against different targets, and flagging compounds with poor drug-like properties.

For sulfonamide derivatives, computational tools can predict a wide spectrum of biological activities, including antimicrobial and antioxidant effects nih.gov. Online servers and software can be used to evaluate parameters based on Lipinski's Rule of Five, which helps assess the oral bioavailability of a compound icm.edu.pl. For novel benzothiophene derivatives, in silico ADMET (ADME and toxicity) studies have been conducted alongside docking to identify promising drug candidates with good inhibitory potential and favorable pharmacokinetic profiles nih.gov. These predictive models allow researchers to prioritize the most promising this compound derivatives for synthesis and experimental testing.

Computational Mechanistic Studies of Enzyme Inhibition

Computational methods are instrumental in elucidating the detailed molecular mechanisms by which inhibitors, such as those derived from this compound, interact with and modulate the activity of enzymes. These studies can reveal the step-by-step process of inhibition, including the formation of intermediates and transition states.

A relevant example is the study of substrate-assisted inhibition of the ubiquitin-activating enzyme (UAE) by adenosine sulfamate analogues nih.govnih.gov. Although not a direct study on this compound, the mechanism involves a sulfamate group, which is structurally related to the sulfonamide moiety. Mechanistic studies demonstrated that these inhibitors form a covalent adduct with the substrate (ubiquitin), which then binds tightly to the enzyme's active site nih.gov. This process involves a nucleophilic attack of the UAE thioester by the inhibitor's sulfamate group nih.govnih.gov. Such detailed mechanistic insights, often supported by a combination of experimental and computational approaches, are vital for the development of highly potent and specific mechanism-based inhibitors.

Applications of 1 Benzothiophene 5 Sulfonamide and Its Derivatives in Research and Development

Development as Biochemical Probes for Enzyme Function Studies

Derivatives of 1-benzothiophene-5-sulfonamide serve as valuable biochemical probes for investigating the function, structure, and activity of various enzymes. By designing molecules that selectively interact with an enzyme's active site, researchers can effectively inhibit its function and study the resulting biological consequences. The benzothiophene (B83047) sulfonamide scaffold has been successfully modified to target a range of critical enzymes, thereby helping to elucidate their roles in cellular processes.

A notable area of investigation involves the development of kinase inhibitors. For instance, novel benzothiophene-3-carboxamide derivatives have been designed and optimized to potently inhibit Aurora kinases A and B, which are key regulators of cell division. nih.gov The most effective of these compounds inhibits these kinases in the nanomolar range, leading to the blockage of cytokinesis and the induction of apoptosis in cancer cells. nih.gov Similarly, a high-throughput screening campaign identified 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide (B1250318) as a moderately potent inhibitor of cyclin-dependent kinase 5 (CDK5), an enzyme implicated in neurodegenerative diseases. nih.gov

The scaffold is also effective against other enzyme classes. Benzo[b]thiophene-1,1-dioxide derivatives have been identified as novel covalent inhibitors of phosphoglycerate dehydrogenase (PHGDH), a rate-limiting enzyme in the serine biosynthesis pathway that is hyperactive in multiple tumors. nih.gov Studies on cytotoxic benzo(b)thiophenesulfonamide 1,1-dioxide derivatives revealed their ability to inhibit a tumor-specific NADH oxidase found in the plasma membranes of cancer cells, providing a potential mechanism for their antineoplastic activity. researchgate.net Furthermore, the broader class of five-membered heterocyclic sulfonamides, which includes the benzothiophene core, has been extensively studied as potent inhibitors of carbonic anhydrase isoforms, enzymes involved in processes ranging from glaucoma to tumorigenesis. mdpi.comresearchgate.net

The utility of these compounds as probes is summarized in the table below, highlighting the specific enzymes targeted by various derivatives.

Enzyme TargetDerivative ClassResearch Application
Aurora Kinases A & BBenzothiophene-3-carboxamidesStudying cell cycle regulation and apoptosis in cancer. nih.gov
Cyclin-Dependent Kinase 5 (CDK5)4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamidesInvestigating pathways related to neurodegenerative disorders. nih.gov
Phosphoglycerate Dehydrogenase (PHGDH)Benzo[b]thiophene-1,1-dioxidesProbing the role of the serine biosynthesis pathway in cancer cell proliferation. nih.gov
NADH Oxidase (tumor-specific)Benzo(b)thiophenesulfonamide 1,1-dioxidesElucidating metabolic pathways specific to tumor cells. researchgate.net
Carbonic Anhydrases (CAs)Heterocyclic SulfonamidesInvestigating pH regulation and ion transport in various diseases. mdpi.comresearchgate.net
Fatty Acid Amide Hydrolase (FAAH)Benzothiophene piperazine (B1678402)/piperidine (B6355638) ureasStudying endocannabinoid signaling in pain and inflammation. nih.gov

Role in Lead Compound Identification and Optimization in Drug Discovery Pipelines

The process of drug discovery involves identifying a "hit" compound with desired biological activity and optimizing it into a "lead" compound with improved potency, selectivity, and pharmacokinetic properties. danaher.compatsnap.com The this compound scaffold is an exemplary starting point for such lead identification and optimization campaigns due to its structural features that allow for systematic modification and the study of structure-activity relationships (SAR). nih.gov

Once a benzothiophene sulfonamide derivative is identified as a hit, often through high-throughput screening, a lead optimization phase begins. nih.gov This iterative process involves synthesizing analogues by modifying different parts of the molecule—the benzothiophene ring, the sulfonamide linker, and the terminal functional groups—and testing them to build a SAR profile. patsnap.comopenaccesspub.org For example, in the development of cytotoxic benzo[b]thiophene 1,1-dioxide derivatives, researchers found that adding lipophilic (fat-soluble) substituents to the sulfonamide group significantly increased cytotoxic activity. nih.gov However, moving the sulfonamide group from the 6-position to the 5-position resulted in only slight variations in cytotoxicity, providing valuable structural information for further design. nih.gov

A compelling case study is the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in pain and inflammation. nih.gov Researchers synthesized a series of benzothiophene piperazine and piperidine ureas and conducted a detailed SAR analysis. nih.gov Their findings demonstrated that while substitutions were tolerated at the 4- and 5-positions of the benzothiophene ring, moving the substituent to the 6-position diminished potency. nih.gov This systematic optimization led to the identification of potent and selective FAAH inhibitors with in vivo activity. nih.gov

This process of refining a lead compound is crucial for enhancing therapeutic potential while minimizing off-target effects. patsnap.com The benzothiophene sulfonamide core provides a rigid and predictable foundation upon which medicinal chemists can build, making it a valuable component in modern drug discovery pipelines. nih.gov

Modification SiteObservationImplication for Optimization
Sulfonamide GroupAddition of lipophilic substituents increased cytotoxicity. nih.govFocus on lipophilic groups to enhance potency against tumor cells.
Benzothiophene Ring (Position 5 vs. 6)Minor variation in activity when moving the sulfonamide from position 6 to 5. nih.govPosition 5 is a viable attachment point for the sulfonamide group.
Benzothiophene Ring (Positions 4, 5, 6)Substitutions at positions 4 and 5 were tolerated in FAAH inhibitors, while position 6 was detrimental. nih.govPositions 4 and 5 are key sites for modification to fine-tune activity.

Use as Building Blocks for Complex Organic Synthesis

The this compound molecule is a versatile building block in organic synthesis, providing a foundation for the construction of more complex, poly-functionalized molecules. Its utility stems from the distinct reactivity of its component parts: the aromatic benzothiophene core and the sulfonamide functional group. ekb.eg

The sulfonamide group (-SO₂NH₂) is a key reaction handle. The hydrogen atoms on the nitrogen are acidic and can be deprotonated to form an anion, which can then be alkylated or acylated to introduce a wide variety of substituents. ekb.eg This allows for the creation of large libraries of related compounds for screening purposes. Furthermore, the sulfonamide itself can be synthesized by reacting a corresponding sulfonyl chloride (1-benzothiophene-5-sulfonyl chloride) with a diverse range of primary or secondary amines, making it a powerful tool for combinatorial chemistry. ekb.eg

The benzothiophene ring system also offers multiple sites for functionalization. Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene (B151609) or thiophene (B33073) portions of the core structure, allowing for fine-tuning of the molecule's electronic and steric properties. nih.gov Advanced synthetic methods, such as transition metal-catalyzed cross-coupling reactions, can be used to attach complex fragments to the benzothiophene scaffold. nih.gov More complex heterocyclic systems can be constructed from simpler sulfonamide-containing precursors through photochemical reactions, demonstrating how this scaffold can participate in complexity-building transformations. mdpi.com

By leveraging the established chemistry of both the benzothiophene ring and the sulfonamide group, synthetic chemists can use this compound as a starting material or key intermediate to access novel and structurally elaborate molecules with potential therapeutic applications.

Contribution to Understanding Biological Mechanisms and Pathways

Inhibitors derived from the this compound scaffold are critical tools for dissecting complex biological mechanisms and signaling pathways. By selectively blocking the function of a single protein within a pathway, these molecular probes allow researchers to observe the downstream consequences and thereby understand the protein's role. researchgate.net

The study of cancer biology has particularly benefited from these compounds. Inhibitors of Aurora kinases, developed from a benzothiophene core, have helped confirm the kinases' essential role in mitosis and cytokinesis. nih.gov When cancer cells are treated with these inhibitors, they fail to divide properly and undergo apoptosis, reinforcing the idea that targeting Aurora kinases is a valid anticancer strategy. nih.gov Similarly, the discovery of benzo[b]thiophene-1,1-dioxide derivatives as covalent inhibitors of PHGDH has shed light on the critical importance of the de novo serine biosynthesis pathway for the survival and proliferation of certain cancers. nih.gov Blocking this pathway with a specific inhibitor provides a clear method for studying its downstream metabolic effects and its connections to tumorigenesis. nih.gov

In the field of neurobiology and inflammation, benzothiophene-based FAAH inhibitors have been instrumental. nih.gov By preventing FAAH from degrading the endocannabinoid anandamide (B1667382), these inhibitors lead to elevated anandamide levels. nih.gov This produces analgesic and anti-inflammatory effects, helping to clarify the role of the endocannabinoid system in pain signaling and providing a therapeutic strategy that avoids the side effects of direct cannabinoid receptor agonists. nih.gov

Each class of inhibitor derived from this versatile scaffold acts as a key that unlocks a deeper understanding of a specific biological process, validating enzymes as therapeutic targets and paving the way for the development of new medicines.

Biological Pathway/MechanismEnzyme TargetContribution of Inhibitors
Cell Cycle Regulation & MitosisAurora Kinases A & BDemonstrated the critical role of these kinases in cell division and their potential as anticancer targets. nih.gov
Cancer MetabolismPHGDH, NADH OxidaseElucidated the dependence of some tumors on the serine biosynthesis pathway and specific metabolic enzymes. nih.govresearchgate.net
Endocannabinoid SignalingFAAHClarified the role of FAAH in modulating pain and inflammation by controlling anandamide levels. nih.gov
Neuronal FunctionCDK5Provided tools to study the involvement of CDK5 in the pathology of neurodegenerative diseases. nih.gov

Future Directions and Emerging Research Avenues for 1 Benzothiophene 5 Sulfonamide Chemistry

Design of Highly Isoform-Selective Enzyme Inhibitors

A significant challenge in drug development is achieving selectivity for a specific enzyme isoform to maximize therapeutic efficacy while minimizing off-target effects. The benzothiophene (B83047) sulfonamide structure is an excellent candidate for designing such inhibitors. Future research will likely focus on strategies that exploit subtle differences in the active sites of enzyme isoforms.

One promising approach is based on the "Lock-and-Key" principle, where the substituents on the benzothiophene scaffold are systematically augmented. By increasing the size and complexity of these substituents, it is possible to determine the spatial limitations of the active sites of different isoforms. This can lead to the discovery of compounds with high affinity and selectivity for a single target, as larger inhibitors may be sterically hindered from binding to other, more constricted isoforms. nih.gov This strategy has been successfully applied to benzenesulfonamides to develop selective inhibitors for carbonic anhydrase (CA) isoforms, such as the anticancer target CA IX. nih.gov Applying this principle to the 1-benzothiophene-5-sulfonamide core could yield highly selective inhibitors for various enzyme families, including kinases and proteases.

For instance, structure-activity relationship (SAR) studies around novel kinase-inhibiting motifs have demonstrated that modifications to specific parts of a molecule can be instrumental in maintaining potency and achieving selectivity. nih.gov Research into benzothiazole-based sulfonamides has also shown that altering the position of the sulfonamide group or modifying linker moieties can significantly impact inhibitory power and selectivity against cancer-related CA isoforms IX and XII. researchgate.netunifi.it

Table 1: Approaches for Designing Isoform-Selective Inhibitors

Strategy Principle Potential Application for this compound
Substituent Augmentation Exploit spatial limitations of enzyme active sites by systematically increasing inhibitor size. nih.gov Develop derivatives with appended moieties that fit the target isoform's active site but clash with off-target isoforms.
Bioisosteric Replacement Replace functional groups with others that have similar physical or chemical properties to enhance target binding and selectivity. researchgate.net Substitute parts of the benzothiophene ring or sulfonamide group to fine-tune interactions with specific amino acid residues in the target's active site.

| "Tail" Approach | Graft different molecular motifs ("tails") onto the primary scaffold to interact with regions outside the primary binding site. unifi.it | Add hydrophilic or hydrophobic tails to the this compound core to achieve unique interactions and improved selectivity. |

Exploration of Novel Benzothiophene Sulfonamide Scaffolds with Enhanced Bioactivity

Modifying the core this compound structure is a key strategy for discovering derivatives with improved or entirely new biological activities. Future work will involve the synthesis and evaluation of novel scaffolds that retain the key pharmacophoric elements of the parent molecule while introducing new functionalities.

Researchers have already found success by modifying related benzothiophene structures. For example, novel benzothiophene-3-carboxamide derivatives have been designed and optimized as potent inhibitors of Aurora kinases, which are regulators of cell division and are considered promising cancer targets. nih.gov Similarly, the synthesis of α-hydroxyphosphonates incorporating a benzothiophene scaffold has yielded a new class of compounds with significant cytotoxic effects against various cancer cell lines. mdpi.com Another area of exploration involves thiophene (B33073) carboxamide scaffolds, which have demonstrated promising antiproliferative activity. mdpi.com

These examples underscore the potential for discovering compounds with enhanced bioactivity by:

Altering the position of substituents on the benzothiophene ring.

Introducing different functional groups , such as carboxamides or phosphonates. nih.govmdpi.com

Hybridizing the scaffold with other pharmacologically active moieties.

The exploration of such novel scaffolds could lead to the identification of lead compounds for a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases. nih.gov

Integration of Advanced Synthetic Methodologies with High-Throughput Screening

The rapid discovery of new bioactive compounds hinges on the ability to synthesize large, diverse chemical libraries and screen them efficiently. The integration of advanced synthetic methods with high-throughput screening (HTS) is a powerful paradigm that can accelerate the development of this compound-based drug candidates.

Modern synthetic organic chemistry offers a variety of powerful tools, including transition-metal-catalyzed reactions, for the efficient construction of complex benzothiophene derivatives. nih.govresearchgate.net These methods allow for the creation of diverse libraries of compounds from common intermediates.

Once synthesized, these libraries can be rapidly evaluated using HTS. nih.gov HTS leverages automation to test thousands to millions of compounds for their biological or biochemical activity in a short period. ufl.edu This approach is crucial for identifying initial "hit" compounds that can then be optimized into potent and selective leads. nih.govchemrxiv.orgmdpi.com A proof-of-concept for high-throughput medicinal chemistry has been demonstrated using SuFEx click chemistry, which allows for the rapid generation of diversified molecules for hit-to-lead applications. chemrxiv.org

The workflow for this integrated approach would involve:

Library Design: Computational design of a virtual library of this compound derivatives with diverse chemical properties.

Automated Synthesis: Use of advanced, parallel synthesis techniques to create the physical compound library.

HTS Campaign: Screening the library against a panel of biological targets (e.g., enzymes, receptors) using miniaturized assays in 384- or 1536-well plate formats. ufl.edu

Hit Identification and Validation: Identifying active compounds and confirming their activity through secondary assays.

This combination of modern synthesis and HTS will dramatically increase the pace of discovery for new therapeutic agents derived from the this compound scaffold.

Development of Multi-Target-Directed Ligands

Complex diseases such as cancer, neurodegenerative disorders, and certain infectious diseases are often multifactorial, involving multiple biological pathways. nih.gov The traditional "one molecule, one target" approach is often insufficient for treating such conditions. An emerging and promising strategy is the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with two or more distinct biological targets. nih.govnih.gov

The sulfonamide functional group is a common motif in medicinal chemistry and is found in drugs with a wide array of biological activities. nih.govscilit.com The structural versatility of sulfonamides makes them excellent candidates for the design of MTDLs. nih.gov By incorporating the this compound scaffold into larger molecules, it is possible to design agents that, for example, simultaneously inhibit a key enzyme and block a receptor involved in a disease pathway.

This polypharmacology approach is particularly promising for neurodegenerative diseases, where complexity is a hallmark. nih.gov For instance, a single compound could be designed to inhibit both cholinesterase and monoamine oxidase, two important targets in Alzheimer's disease. The development of this compound-based MTDLs represents a sophisticated and potentially highly effective strategy for treating complex human diseases.

Collaborative Experimental and Computational Approaches for Deeper Mechanistic Understanding

A deep understanding of how a drug molecule interacts with its biological target at an atomic level is crucial for rational drug design. The synergy between experimental techniques and computational modeling provides unparalleled insight into these interactions and is a key future direction for research on this compound derivatives.

Experimental methods such as X-ray crystallography can determine the three-dimensional structure of a ligand bound to its target enzyme, revealing the precise orientation and key molecular interactions. nih.gov This structural information is invaluable for understanding the basis of a compound's activity and selectivity.

Computational approaches, including molecular docking and density functional theory (DFT) calculations, complement these experimental findings. nih.gov

Molecular Docking can predict the preferred binding mode of a ligand within a protein's active site and estimate its binding affinity. This can be used to screen virtual libraries of compounds and prioritize candidates for synthesis. nih.gov

DFT Calculations can provide detailed information about a molecule's electronic structure, vibrational modes, and reactivity, helping to validate experimental data from spectroscopic methods like NMR and IR. nih.gov

By combining these approaches, researchers can build a comprehensive model of ligand-target interactions. For example, computational modeling can explain why a specific inhibitor binds strongly to one enzyme isoform but is sterically prevented from binding to another, thus rationalizing its selectivity. nih.gov This collaborative, dual-pronged approach will be essential for the intelligent design of the next generation of this compound-based therapeutics with superior potency, selectivity, and mechanistic clarity.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Benzenesulfonamide
Benzothiazole (B30560)
Benzothiophene-3-carboxamide
Thiophene carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.